molecular formula C22H25NO4S B2598043 (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(2-methoxyphenyl)cyclopropyl)methanone CAS No. 2034527-87-0

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(2-methoxyphenyl)cyclopropyl)methanone

Cat. No.: B2598043
CAS No.: 2034527-87-0
M. Wt: 399.51
InChI Key: IHQHZMXTMOEVCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(2-methoxyphenyl)cyclopropyl)methanone is a complex organic compound with a unique structure that includes a thiazepane ring, a cyclopropyl group, and a methanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(2-methoxyphenyl)cyclopropyl)methanone typically involves multiple steps, starting with the preparation of the thiazepane ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(2-methoxyphenyl)cyclopropyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the methanone moiety to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can lead to a wide range of functionalized products .

Scientific Research Applications

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(2-methoxyphenyl)cyclopropyl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(2-methoxyphenyl)cyclopropyl)methanone involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazepane derivatives and cyclopropyl-containing molecules. Examples include:

  • (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(2-chlorophenyl)cyclopropyl)methanone
  • (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(2-hydroxyphenyl)cyclopropyl)methanone .

Uniqueness

What sets (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(2-methoxyphenyl)cyclopropyl)methanone apart is its unique combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-[1-(2-methoxyphenyl)cyclopropyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4S/c1-27-19-10-6-5-9-18(19)22(12-13-22)21(24)23-14-11-20(28(25,26)16-15-23)17-7-3-2-4-8-17/h2-10,20H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQHZMXTMOEVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.